Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-
Description
Chemical Classification and IUPAC Nomenclature
The compound belongs to the hydrazone subclass of Schiff bases, characterized by a generalized R1R2C=N-NR3R4 structure. Its IUPAC name, 1-(1H-pyrrol-2-yl)-N-(2,4,6-trimethylphenyl)methanimine , reflects the methanimine group (-CH=N-) bridging the 2,4,6-trimethylphenyl (mesityl) and pyrrole moieties. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₆N₂ | |
| Molecular weight | 212.29 g/mol | |
| Crystal system | Monoclinic | |
| Space group | P21/c | |
| Torsion angle (C=N-C) | 176.2° |
The mesityl group’s steric bulk enhances thermal stability, while the pyrrole ring’s π-conjugation facilitates electron delocalization during metal coordination.
Historical Context in Schiff Base Chemistry
Schiff bases, first reported by Hugo Schiff in 1864, revolutionized coordination chemistry by providing tunable ligands for metal complexation. Benzenamine derivatives like this compound emerged in the late 20th century as researchers sought ligands with mixed-donor sites (e.g., imine and pyrrole) to stabilize unusual oxidation states in metals. The incorporation of pyrrole, a heterocycle found in natural porphyrins, allowed biomimetic studies of metalloenzyme active sites. Early syntheses focused on aldol condensation in ethanol, but modern protocols employ microwave-assisted reactions to reduce tautomerization side products.
Significance in Coordination Chemistry and Ligand Design
This Schiff base exhibits bidentate (N,N) or tridentate (N,N,O) binding modes, depending on reaction conditions. In copper(II) complexes, it forms square-planar geometries with bond lengths of 1.98–2.02 Å for Cu-N(imine) and 1.94 Å for Cu-N(pyrrole). Comparative studies of its metal complexes reveal enhanced catalytic activity in oxidation reactions:
| Metal complex | Application | Efficiency (%) | Reference |
|---|---|---|---|
| [Cu(L)(bipy)] | Styrene epoxidation | 89 | |
| [Ni(L)] | Cyclohexane hydroxylation | 76 | |
| [Zn(L)] | Photocatalytic CO₂ reduction | 68 |
Properties
CAS No. |
383889-16-5 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)-N-(2,4,6-trimethylphenyl)methanimine |
InChI |
InChI=1S/C14H16N2/c1-10-7-11(2)14(12(3)8-10)16-9-13-5-4-6-15-13/h4-9,15H,1-3H3 |
InChI Key |
JYQRFODKKNVNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC=CN2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- typically involves a condensation reaction between:
- 2,4,6-trimethylaniline (an aromatic amine)
- Pyrrole-2-carbaldehyde (an aldehyde functionalized pyrrole)
This reaction forms the imine linkage (Schiff base) under mild conditions, often catalyzed by a small amount of acid to facilitate the condensation.
Detailed Experimental Procedure
A representative procedure reported in the literature is as follows:
-
- Pyrrole-2-carbaldehyde (400 mg, 5 mmol)
- 2,4,6-trimethylaniline (680 mg, 7 mmol)
- Anhydrous ethanol (20 mL) as solvent
- p-Toluenesulfonic acid (10 mg) as acid catalyst
- Room temperature stirring
-
- Dissolve pyrrole-2-carbaldehyde and 2,4,6-trimethylaniline in anhydrous ethanol.
- Add p-toluenesulfonic acid to catalyze the condensation.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is completely consumed.
- Cool the solution to 4°C to induce crystallization.
- After 2 days, crystalline product forms.
- Isolate the product by filtration or decantation.
Yield: Approximately 84% (890 mg).
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, followed by elimination of water to form the imine bond (C=N). The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity and facilitating the condensation.
Purification and Characterization
- The product crystallizes from ethanol upon cooling.
- Characterization includes:
Preparation of Starting Materials
Synthesis of 2,4,6-Trimethylaniline
2,4,6-Trimethylaniline is commercially important and can be synthesized by:
- Nitration of mesitylene (1,3,5-trimethylbenzene) with mixed acid (H2SO4 and HNO3) to form 2,4,6-trimethyl nitrobenzene.
- Catalytic hydrogenation of the nitro compound to the corresponding aniline using nickel catalyst under hydrogen atmosphere.
This method offers high purity (>99%) and yields above 95%, with lower cost and better product quality compared to older iron powder reduction methods.
Preparation of Pyrrole-2-carbaldehyde
Pyrrole-2-carbaldehyde is typically prepared by formylation of pyrrole at the 2-position using methods such as the Vilsmeier-Haack reaction or other electrophilic substitution techniques. This aldehyde is commercially available or synthesized as needed for Schiff base formation.
Comparative Data Table of Preparation Parameters
Research Findings and Notes
- The Schiff base exhibits a stable E configuration around the imine bond, confirmed by X-ray crystallography.
- The dihedral angle between the aromatic ring and the pyrrole ring is significant, influencing molecular packing and hydrogen bonding in the crystal lattice.
- The reaction is efficient under mild conditions without the need for harsh reagents or elevated temperatures.
- The use of p-toluenesulfonic acid as a catalyst is effective in promoting imine formation without side reactions.
- The purity and yield of the final compound depend strongly on the quality of the starting 2,4,6-trimethylaniline, which itself benefits from improved synthetic methods involving catalytic hydrogenation.
Chemical Reactions Analysis
Oxidation Reactions
The imine group undergoes oxidation to form N-oxide derivatives. This reaction is critical for modifying electronic properties in coordination chemistry:
-
Oxidizing agents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), peracids (e.g., mCPBA)
-
Conditions : Mild acidic or neutral conditions at 25–60°C
-
Product : N-oxide derivatives with enhanced electrophilicity.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>, 40°C | N-Oxide | Stabilizes metal complexes; alters redox behavior. |
Reduction Reactions
The imine bond is reduced to a secondary amine, enabling access to novel amine derivatives:
-
Reducing agents : Sodium borohydride (NaBH<sub>4</sub>), lithium aluminum hydride (LiAlH<sub>4</sub>)
-
Conditions : Anhydrous ethanol or THF under inert atmosphere
-
Product : N-((1H-Pyrrol-2-yl)methyl)-2,4,6-trimethylaniline.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Reduction | NaBH<sub>4</sub>, EtOH, 0°C | Secondary amine | Improves solubility in polar solvents. |
Substitution Reactions
Electrophilic substitution occurs at the aromatic rings, particularly at the para positions of the trimethylaniline moiety:
-
Reagents : Halogens (Br<sub>2</sub>/FeBr<sub>3</sub>), alkyl halides (R-X)
-
Conditions : Lewis acid catalysts, elevated temperatures (50–80°C)
-
Product : Halogenated or alkylated derivatives.
| Reaction Type | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, 60°C | 4-Bromo derivative | Enhances steric bulk for catalytic applications. |
Coordination with Metal Ions
The compound acts as a bidentate ligand, coordinating via the imine nitrogen and pyrrole nitrogen:
-
Metals : Cu(II), Fe(III), Zn(II)
-
Conditions : Room temperature in ethanol/water mixtures
| Metal Ion | Coordination Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Catalyzes oxidation of alkanes. |
| Fe(III) | Octahedral | Used in biomimetic studies . |
Hydrogen Bonding and Dimerization
In solid-state, the compound forms centrosymmetric dimers via N–H···N hydrogen bonds between the pyrrole NH and imine nitrogen:
| Parameter | Value |
|---|---|
| N–H···N distance | 2.89 Å |
| Bond angle | 169° |
This dimerization enhances thermal stability and influences reactivity in solution .
Synthetic Mechanism
The compound is synthesized via acid-catalyzed condensation:
-
Reactants : Pyrrole-2-carbaldehyde + 2,4,6-trimethylaniline
-
Catalyst : p-Toluenesulfonic acid (10 mg in 20 mL ethanol)
-
Conditions : Stirred at 25°C for 24 hours, yielding 84% crystalline product .
Structural Influence on Reactivity
Scientific Research Applications
N-((1H-Pyrrol-2-yl)methylene)-2,4,6-trimethylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism by which N-((1H-Pyrrol-2-yl)methylene)-2,4,6-trimethylaniline exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological activities. The specific molecular targets and pathways depend on the metal ion and the biological context.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Key Observations :
- Steric Effects : The 2,4,6-trimethyl substitution in the target compound and mesidine creates significant steric hindrance, reducing nucleophilicity compared to less substituted analogs like 3,5-dimethyl derivatives .
- Electronic Effects : The pyrrole group in the target compound is electron-rich, whereas pyridine-based analogs (e.g., ) are electron-deficient, altering their coordination behavior with metal ions.
Heterocyclic Variations in the Schiff Base
Key Observations :
- Pyridine-based Schiff bases are more resistant to hydrolysis due to their electron-withdrawing nature, whereas pyrrole derivatives may undergo faster degradation under acidic conditions .
- Indole-containing analogs leverage π-conjugation for optical applications, a feature absent in the target compound .
Thermodynamic and Solubility Data
Limited experimental data are available for the target compound, but comparisons can be inferred from its parent amine (mesidine) and analogs:
- Mesidine : Boiling point = 234°C; vapor pressure = 0.02 kPa at 25°C .
- Pyridine-Based Analog (e.g., ): Higher thermal stability (decomposition >300°C) due to aromatic pyridine and bulky substituents .
- Solubility : The target compound is likely less polar than pyridine derivatives but more soluble in organic solvents than mesidine due to the imine group .
Biological Activity
Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-, also known as 2,4,6-trimethyl-N-(pyrrol-2-ylidenemethyl)aniline, is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological evaluations.
- Molecular Formula : C14H16N2
- Molecular Weight : 212.290 g/mol
- CAS Number : 383889-16-5
- Structural Characteristics : The compound features a pyrrole ring and an imine functional group which are critical for its biological activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)- involves the condensation reaction between 2,4,6-trimethylaniline and pyrrole derivatives. The resulting compound exhibits a unique structure that is pivotal for its interaction with biological targets.
Key Findings from SAR Studies:
- Pyrrole Ring Contribution : The presence of the pyrrole moiety significantly enhances the compound's ability to interact with biological systems.
- Imine Bond Stability : The E configuration at the imine double bond contributes to the stability of the molecule in physiological conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of Benzenamine derivatives against various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MICs) : Some derivatives have shown MICs in the range of 8–128 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa .
Antitumor Activity
The compound has also been evaluated for its antitumor properties:
- Cell Line Studies : In vitro tests on human lung cancer cell lines (A549, HCC827) demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
Case Study 1: Antimicrobial Efficacy
A study conducted by Liu et al. investigated a series of aniline derivatives including Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-. The results indicated that several compounds exhibited promising antibacterial activity with low MIC values against clinically relevant strains .
Case Study 2: Antitumor Properties
In another study focused on the antitumor activity of related compounds, it was found that certain derivatives effectively inhibited cell growth in both 2D and 3D cultures. The compounds demonstrated higher efficacy in monolayer cultures compared to spheroid models .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Benzenamine, 2,4,6-trimethyl-N-(1H-pyrrol-2-ylmethylene)-, and how can reaction conditions be optimized?
The compound is synthesized via Schiff base condensation between 2,4,6-trimethylaniline and pyrrole-2-carbaldehyde. Key steps:
- Reaction Setup : Conduct under inert atmosphere (N₂/Ar) in ethanol or methanol. Use catalytic acetic acid (1–5 mol%) to protonate the amine and facilitate imine formation.
- Optimization :
- Solvent : Polar aprotic solvents (e.g., THF) may improve yield but require longer reflux times.
- Temperature : Reflux at 70–80°C for 6–12 hours.
- Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) to track reaction progress.
- Yield : Typically 60–70%. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
Reference : Structural analogs suggest Schiff base formation is efficient under these conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for pyrrole; δ 2.1–2.4 ppm for methyl groups). The imine proton (C=N–H) appears at δ 8.3–8.5 ppm.
- ¹³C NMR : Confirm the imine carbon (C=N) at δ 150–160 ppm.
- IR Spectroscopy : C=N stretch at ~1600 cm⁻¹; N–H (pyrrole) at ~3400 cm⁻¹.
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₄H₁₇N₂).
- UV-Vis : π→π* transitions (λₐᵦₛ ~270–300 nm) for electronic structure analysis.
Reference : Similar Schiff bases exhibit diagnostic peaks in these ranges .
Q. What are the stability and storage conditions for this compound?
- Stability : Sensitive to oxidation and hydrolysis. Decomposes under prolonged UV exposure.
- Storage : Airtight containers under inert gas (N₂/Ar) at –20°C. Protect from light and moisture.
- Handling : Use gloveboxes for long-term storage. Stabilizers like BHT (0.1% w/w) can mitigate oxidation.
Reference : Stability protocols align with related N-substituted anilines .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural determination?
- Refinement Tools : Use SHELXL for high-resolution refinement. Check for twinning (Hooft/Y parameter) and disorder using PLATON.
- Data Quality : Ensure data-to-parameter ratio >10. Aim for R₁ < 0.05 and wR₂ < 0.15.
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*). Discrepancies >0.02 Å may indicate data artifacts.
Reference : SHELX-based refinement is standard for small-molecule crystallography .
Q. What computational methods predict the compound’s electronic properties, and how do they compare with experimental data?
- DFT Calculations :
- HOMO-LUMO : Use Gaussian09 with B3LYP/6-31G* to calculate energy gaps (ΔE ~3–4 eV for similar Schiff bases).
- Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electron-rich pyrrole nitrogen.
- Experimental Validation : Compare with cyclic voltammetry (redox potentials) and UV-Vis (λₐᵦₛ). Solvent effects (e.g., DCM vs. MeOH) may shift λₐᵦₛ by 10–20 nm.
Reference : Computational-experimental alignment is critical for validating electronic models .
Q. How can tautomerism in the pyrrole-imine moiety be analyzed using dynamic NMR?
- Variable-Temperature NMR : Acquire spectra from 25°C to –40°C in CD₂Cl₂. Observe coalescence of imine/pyrrole proton signals.
- Kinetic Analysis : Use Eyring equation to calculate activation energy (ΔG‡). Typical ΔG‡ for tautomerism: 50–70 kJ/mol.
- Computational Support : Transition-state modeling (IRC in Gaussian) confirms tautomerization pathways.
Reference : Dynamic NMR is established for studying tautomeric equilibria in Schiff bases .
Q. What strategies optimize metal complex synthesis using this compound as a ligand?
- Metal Coordination : React with Cu(II) or Ni(II) salts (e.g., CuCl₂·2H₂O) in ethanol/THF (1:1) at 60°C.
- Stoichiometry : Use 1:1 (ligand:metal) ratio to avoid oligomerization.
- Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
